ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features an indole moiety, a naphthofuran ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, including the formation of the indole moiety and the naphthofuran ring. One common approach is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with malononitrile or ethyl cyanoacetate to form an adduct, followed by cyclization and dehydration steps . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole moiety is known to interact with multiple receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde derivatives: Share the indole moiety and exhibit similar biological activities.
Naphthofuran derivatives: Contain the naphthofuran ring and are used in various chemical and biological applications.
Uniqueness
Ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate is unique due to its combination of the indole and naphthofuran moieties, which may result in synergistic effects and enhanced biological activities compared to its individual components .
Properties
Molecular Formula |
C27H24N2O4 |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 5-hydroxy-4-[2-(1H-indol-3-yl)ethyliminomethyl]-2-methylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-27(31)23-16(2)33-26-20-10-5-4-9-19(20)25(30)21(24(23)26)15-28-13-12-17-14-29-22-11-7-6-8-18(17)22/h4-11,14-15,29-30H,3,12-13H2,1-2H3 |
InChI Key |
UQKBZKFOLSIIIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCC4=CNC5=CC=CC=C54)C |
Origin of Product |
United States |
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